4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene
Overview
Description
“1-Bromo-2-fluoro-4-methoxybenzene” is a fluorinated building block . It has an empirical formula of C7H6BrFO and a molecular weight of 205.02 .
Molecular Structure Analysis
The SMILES string for “1-Bromo-2-fluoro-4-methoxybenzene” is COc1ccc(Br)c(F)c1 . This indicates that the molecule has a methoxy group (OCH3) and a bromine atom (Br) attached to a benzene ring, with a fluorine atom (F) also attached to the ring .Physical and Chemical Properties Analysis
“1-Bromo-2-fluoro-4-methoxybenzene” is a solid at room temperature . It has a refractive index of 1.545 .Scientific Research Applications
Antimicrobial Activity
New derivatives carrying fluoro, bromo, and methoxy groups on the benzene ring, such as 4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. These compounds have shown potent antimicrobial properties, often surpassing the efficacy of reference drugs (Liaras et al., 2011).
Fluorescence in Azobenzenes
Azobenzenes bearing groups like bromo and methoxy have been synthesized, demonstrating intense fluorescence properties. These compounds, including derivatives similar to this compound, exhibited strong green, yellow, and orange fluorescence, offering potential applications in fluorescent vital staining for living tissues (Yoshino et al., 2010).
Molecular Ordering in Mesogens
Computational studies on molecular ordering of certain mesogens, which might include structures similar to this compound, have been carried out. These studies provide insights into the molecular interactions and properties of liquid crystals, enhancing the understanding of their behavior in various applications (Ojha & Pisipati, 2003).
Synthesis of Novel Copolymers
Research has been conducted on the synthesis of novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates. These studies include compounds with structural similarities to this compound, aiming to develop new materials with unique properties for various industrial applications (Hussain et al., 2019).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
Its molecular weight (20502 g/mol) suggests that it could be well-absorbed and distributed in the body. The presence of a methoxyethoxy group might influence its metabolism and excretion.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene. For instance, its boiling point is 84 °C at 7 mmHg , suggesting that it could be stable under physiological conditions.
Properties
IUPAC Name |
4-bromo-1-fluoro-2-(2-methoxyethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-12-4-5-13-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSLAOPDEIFBDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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